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molecular formula C11H17ClO2 B8351535 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane

2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane

Cat. No. B8351535
M. Wt: 216.70 g/mol
InChI Key: KTMCDKJJPANSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04315022

Procedure details

To a stirred slurry of sodium cyanide (15 g, 306 mmol) in dimethyl sulphoxide (100 ml) preheated to 85° C., was added 1-tetrahydropyranyloxy-6-chloro-hex-2-yne (66.2 g, 306 mmol) at such a rate as to keep the temperature between 85° C. and 100° C. One hour after the addition was completed, the cooled mixture was slowly added to brine (600 ml) and extracted with ether (3×200 ml). The combined ether extracts were washed with further brine (200 ml) and dried over sodium sulphate. After removal of the solvent under reduced pressure, the reddish-brown oil was distilled and the fraction boiling between 140° and 160° C. (0.25 m.m.) collected and dissolved in methanol (200 ml). This solution was stirred overnight with 5 MH2SO4 (30 ml) and neutralised with solid potassium carbonate. The methanol was removed under reduced pressure and the residue partitioned between ether (200 ml) and brine (300 ml). The aqueous layer was extracted with further ether (2×300 ml). The combined organic extracts were washed with brine (2×100 ml) and dried over sodium sulphate. Removal of the solvent under reduced pressure, and distillation of the oil obtained gave 6-cyano-hex-2-yn-1-ol (22.0 g, 58%) as a colourless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
66.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].O1CCCCC1[O:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16]Cl>CS(C)=O.[Cl-].[Na+].O>[C:1]([CH2:16][CH2:15][CH2:14][C:13]#[C:12][CH2:11][OH:10])#[N:2] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Two
Name
Quantity
66.2 g
Type
reactant
Smiles
O1C(CCCC1)OCC#CCCCCl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
brine
Quantity
600 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
This solution was stirred overnight with 5 MH2SO4 (30 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 85° C.
CUSTOM
Type
CUSTOM
Details
the temperature between 85° C. and 100° C
ADDITION
Type
ADDITION
Details
One hour after the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×200 ml)
WASH
Type
WASH
Details
The combined ether extracts were washed with further brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the reddish-brown oil was distilled
CUSTOM
Type
CUSTOM
Details
boiling between 140° and 160° C.
CUSTOM
Type
CUSTOM
Details
collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (200 ml)
CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ether (200 ml) and brine (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with further ether (2×300 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure, and distillation of the oil
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)CCCC#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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